molecular formula C30H30N4 B12210383 6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12210383
M. Wt: 446.6 g/mol
InChI Key: BGVXFWWCRRKXNV-UHFFFAOYSA-N
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Description

6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with benzyl, dimethyl, phenyl, and propan-2-yl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzyl, dimethyl, phenyl, and propan-2-yl groups are then introduced through various substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H30N4

Molecular Weight

446.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C30H30N4/c1-20(2)24-15-17-26(18-16-24)32-29-27(19-23-11-7-5-8-12-23)21(3)31-30-28(22(4)33-34(29)30)25-13-9-6-10-14-25/h5-18,20,32H,19H2,1-4H3

InChI Key

BGVXFWWCRRKXNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC=C(C=C4)C(C)C)C)C5=CC=CC=C5

Origin of Product

United States

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